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Compound of Interest

Compound Name: 4-Isopropylphenylacetonitrile

Cat. No.: B1329806 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 2-(4-isopropylphenyl)acetonitrile, a

key chemical intermediate in the pharmaceutical industry. The document details its chemical

identity, physicochemical properties, and critically, its synthesis and application in the

production of active pharmaceutical ingredients (APIs), most notably the non-steroidal anti-

inflammatory drug (NSAID), Ibuprofen. Detailed experimental protocols for its synthesis,

alongside spectroscopic data for characterization, are presented to support researchers and

professionals in drug development and organic synthesis.

Chemical Identity and Properties
2-(4-Isopropylphenyl)acetonitrile, a substituted phenylacetonitrile, is a crucial building block in

organic synthesis. Its chemical structure features a benzene ring substituted with an isopropyl

group at the para position and an acetonitrile group.

IUPAC Name: 2-(4-propan-2-yl)phenylacetonitrile[1]

Synonyms: 4-Isopropylphenylacetonitrile, p-Isopropylbenzyl cyanide, 2-(4-

isopropylphenyl)ethanenitrile
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A summary of the key physicochemical properties of 2-(4-isopropylphenyl)acetonitrile is

provided in the table below. This data is essential for its handling, storage, and use in chemical

reactions.

Property Value Reference(s)

CAS Number 4395-87-3 [1]

Molecular Formula C₁₁H₁₃N [1]

Molecular Weight 159.23 g/mol [1]

Appearance
Colorless liquid or crystalline

solid

Density 0.960 g/mL at 25 °C

Boiling Point 85-90 °C at 0.2 atm

Flash Point > 230 °F (> 110 °C)

Refractive Index n20/D 1.5125

Solubility

Soluble in many organic

solvents such as ethanol,

dimethylformamide and

dichloromethane.

Synthesis of 2-(4-Isopropylphenyl)acetonitrile
The primary route for the synthesis of 2-(4-isopropylphenyl)acetonitrile involves the nucleophilic

substitution of a halide with a cyanide salt. The most common precursor is 4-isopropylbenzyl

chloride.

Synthesis of the Precursor: 4-Isopropylbenzyl Chloride
A common method for the preparation of 4-isopropylbenzyl chloride starts from 4-

isopropylbenzaldehyde. The aldehyde is first reduced to the corresponding alcohol, which is

then chlorinated.

Experimental Protocol: Synthesis of 4-Isopropylbenzyl Chloride[2]
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Step 1: Reduction of 4-Isopropylbenzaldehyde.

In a suitable reaction vessel, a solution of 4-isopropylbenzaldehyde (1.0 mol) in

tetrahydrofuran (THF, 1000 mL) is prepared.

The solution is cooled to 0-5 °C using an ice bath.

Sodium borohydride (NaBH₄, 1.0 mol) is added portion-wise while maintaining the

temperature.

Methanol (500 mL) is then added dropwise over a period of 5 hours with vigorous stirring.

The reaction mixture is allowed to stir overnight at room temperature.

The solvent is removed under reduced pressure.

The residue is acidified to pH ~1 with 2M HCl solution (1200 mL).

The resulting (4-isopropylphenyl)methanol is extracted with dichloromethane (3 x 400 mL).

The combined organic extracts are dried over anhydrous sodium sulfate (Na₂SO₄) and the

solvent is evaporated to yield the crude alcohol.

Step 2: Chlorination of (4-Isopropylphenyl)methanol.

The crude (4-isopropylphenyl)methanol is dissolved in dichloromethane (1000 mL).

The solution is cooled to 5 °C.

Thionyl chloride (SOCl₂, 1.0 mol) is added dropwise while maintaining the temperature.

The reaction solution is stirred overnight at room temperature.

The solvent is evaporated, and the residue is redissolved in dichloromethane (750 mL).

The solution is washed with water (250 mL). The aqueous layer is further extracted with

dichloromethane (2 x 150 mL).

The combined organic extracts are dried over Na₂SO₄, filtered, and concentrated.
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The crude product is purified by vacuum distillation to yield 4-isopropylbenzyl chloride as a

colorless liquid (boiling point: 107-112 °C/15 mmHg). A typical yield for this process is

around 84%.[2]

Synthesis of 2-(4-Isopropylphenyl)acetonitrile
The conversion of 4-isopropylbenzyl chloride to 2-(4-isopropylphenyl)acetonitrile is a standard

nucleophilic substitution reaction. The use of a phase-transfer catalyst can significantly improve

the reaction rate and yield.[3][4]

Experimental Protocol: Cyanation of 4-Isopropylbenzyl Chloride

Materials:

4-Isopropylbenzyl chloride

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

A phase-transfer catalyst (e.g., Benzyltriethylammonium chloride or a tetraalkylammonium

salt)[5]

An organic solvent (e.g., toluene or benzene)

Water

Procedure:

An aqueous solution of sodium cyanide (or potassium cyanide) is prepared in a reaction

flask.

A catalytic amount of the phase-transfer catalyst is added to the aqueous solution.

The mixture is heated to reflux.

A solution of 4-isopropylbenzyl chloride in the organic solvent (e.g., toluene) is added

dropwise to the refluxing mixture with vigorous stirring.
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The reaction is maintained at reflux for several hours until completion (monitoring by TLC

or GC is recommended).

After cooling to room temperature, the organic layer is separated.

The aqueous layer is extracted with the organic solvent.

The combined organic layers are washed with water and brine, then dried over a suitable

drying agent (e.g., anhydrous magnesium sulfate).

The solvent is removed by rotary evaporation.

The crude 2-(4-isopropylphenyl)acetonitrile is then purified by vacuum distillation. A patent

for a similar process reports a yield of 99.0% for 2-isopropylphenylacetonitrile.[6]

Application in Drug Development: Synthesis of
Ibuprofen
2-(4-Isopropylphenyl)acetonitrile is a key intermediate in one of the commercial syntheses of

Ibuprofen, a widely used NSAID. The synthesis involves the alkylation of the acetonitrile

followed by hydrolysis to the carboxylic acid.

Synthetic Pathway from 2-(4-
Isopropylphenyl)acetonitrile to Ibuprofen
The following diagram illustrates the synthetic route from 2-(4-isopropylphenyl)acetonitrile to

Ibuprofen.

Starting Material
Alkylation

Intermediate Hydrolysis Final Product

2-(4-Isopropylphenyl)acetonitrile

Alkylation with ethylating agent
(e.g., ethyl bromide)

in the presence of a strong base
(e.g., sodium ethoxide)

Step 1 2-(4-Isopropylphenyl)propanenitrile Hydrolysis
(acidic or basic conditions)

Step 2 Ibuprofen
(2-(4-Isopropylphenyl)propanoic acid)
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Synthetic pathway from 2-(4-Isopropylphenyl)acetonitrile to Ibuprofen.

Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the identity and purity of 2-(4-

isopropylphenyl)acetonitrile.

Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.

Nitrile (C≡N) stretch: A characteristic sharp absorption band is expected in the region of

2240-2260 cm⁻¹.[7]

Aromatic C-H stretch: Peaks are typically observed above 3000 cm⁻¹.

Aliphatic C-H stretch: Peaks from the isopropyl and methylene groups will appear just below

3000 cm⁻¹.

Aromatic C=C stretch: Absorptions in the 1450-1600 cm⁻¹ region are indicative of the

benzene ring.

The NIST WebBook provides a reference gas-phase IR spectrum for 4-
Isopropylphenylacetonitrile which can be used for comparison.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

the molecule.

¹H NMR Spectroscopy (Predicted)

Isopropyl protons (CH(CH₃)₂): A doublet for the six methyl protons (around 1.2 ppm) and a

septet for the single methine proton (around 2.9 ppm).

Methylene protons (CH₂CN): A singlet for the two protons of the methylene group attached to

the nitrile (around 3.7 ppm).
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Aromatic protons: Two doublets in the aromatic region (around 7.2-7.3 ppm) characteristic of

a 1,4-disubstituted benzene ring.

¹³C NMR Spectroscopy (Predicted)

Isopropyl carbons: Two signals, one for the methyl carbons (around 24 ppm) and one for the

methine carbon (around 34 ppm).

Methylene carbon (CH₂CN): A signal around 23 ppm.

Nitrile carbon (C≡N): A signal in the range of 117-120 ppm.[8]

Aromatic carbons: Four signals are expected for the benzene ring, two for the substituted

carbons and two for the unsubstituted carbons, typically in the 127-149 ppm range.

Conclusion
2-(4-Isopropylphenyl)acetonitrile is a valuable and versatile intermediate in organic synthesis,

with a significant application in the pharmaceutical industry as a precursor to Ibuprofen. This

guide has provided a detailed overview of its chemical properties, synthesis, and

characterization. The experimental protocols and spectroscopic information presented herein

are intended to be a valuable resource for researchers and professionals engaged in drug

discovery and development, facilitating the efficient and reliable synthesis and use of this

important compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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